molecular formula C5H12ClO2P B13208995 Propyl (chloromethyl)(methyl)phosphinate

Propyl (chloromethyl)(methyl)phosphinate

Cat. No.: B13208995
M. Wt: 170.57 g/mol
InChI Key: LMSHRZWDWRVFBR-UHFFFAOYSA-N
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Description

Propyl (chloromethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (chloromethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of propylphosphinic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (chloromethyl)(methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Propyl (chloromethyl)(methyl)phosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl (chloromethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphinate group plays a crucial role in binding to the active site of the enzyme, leading to the inhibition of its function.

Comparison with Similar Compounds

Similar Compounds

    Phosphonates: Compounds with a phosphorus atom bonded to three oxygen atoms and one carbon atom.

    Phosphates: Compounds with a phosphorus atom bonded to four oxygen atoms.

Uniqueness

Propyl (chloromethyl)(methyl)phosphinate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to phosphonates and phosphates

Conclusion

This compound is a versatile organophosphorus compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and industrial chemists alike.

Biological Activity

Introduction

Propyl (chloromethyl)(methyl)phosphinate is a member of the organophosphorus compounds, characterized by a phosphinate group attached to a propyl and chloromethyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C5H12ClO2PC_5H_{12}ClO_2P, with a molecular weight of approximately 184.60 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues. This mechanism is particularly significant in the context of anticancer and antimicrobial applications.
  • Coordination Chemistry : The phosphinate group can bind to metal ions, influencing their biological functions and potentially altering cellular processes.

Interaction Studies

Research indicates that this compound interacts with several biological molecules, affecting cellular pathways. These interactions are critical for understanding its potential therapeutic effects and toxicological profiles.

Anticancer Properties

Studies have shown that organophosphorus compounds, including this compound, exhibit anticancer properties. The inhibition of specific enzymes involved in cancer cell proliferation has been documented, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its mechanism involves disrupting bacterial cell functions through enzyme inhibition, making it a candidate for further exploration in antibiotic development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition via covalent bonding
Ethyl (chloromethyl)(methyl)phosphinateModerate antimicrobialSimilar enzyme inhibition
Butyl (bromomethyl)(ethyl)phosphinateLimited studies availablePotential enzyme inhibition

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of phosphonates can inhibit cancer cell lines effectively. This compound was noted for its ability to induce apoptosis in specific cancer types through the inhibition of key metabolic enzymes .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against certain bacterial strains, showing significant inhibition at low concentrations. This suggests its potential use as a new antimicrobial agent .

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions that introduce the chloromethyl group onto a phosphonate framework. Various synthetic routes have been explored to enhance yield and purity, facilitating the development of derivatives with improved biological activities .

Synthesis Overview

  • Starting Materials : Methyl phosphinate, chloromethyl reagents.
  • Typical Reactions : Alkylation reactions under controlled conditions to ensure high selectivity and yield.

Properties

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloromethyl(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C5H12ClO2P/c1-3-4-8-9(2,7)5-6/h3-5H2,1-2H3

InChI Key

LMSHRZWDWRVFBR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)CCl

Origin of Product

United States

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